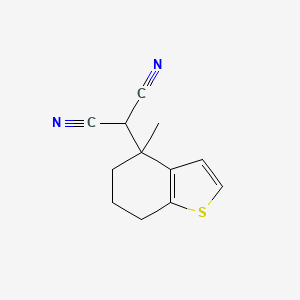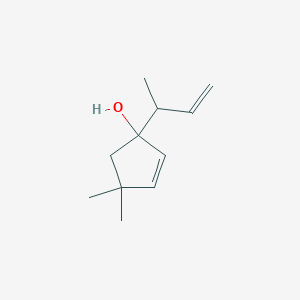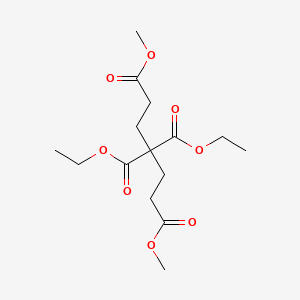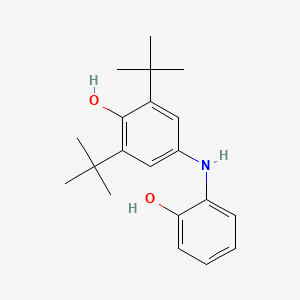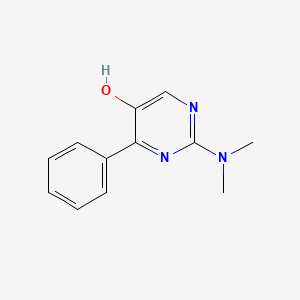
2-(Dimethylamino)-4-phenylpyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-4-phenylpyrimidin-5-ol is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a hydroxyl group attached to the pyrimidine ring.
Vorbereitungsmethoden
The synthesis of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the condensation of appropriate carbonyl compounds with diamines. For instance, the synthesis can be initiated by reacting 4,4-dimethoxy-2-butanone with formamide . The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Dimethylamino)-4-phenylpyrimidin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Quaternization: The dimethylamino group can be quaternized using alkyl halides to form quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-4-phenylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-4-phenylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)-4-phenylpyrimidin-5-ol can be compared with other similar compounds such as:
2-(Dimethylamino)ethanol: Both compounds contain a dimethylamino group, but 2-(Dimethylamino)ethanol has a simpler structure and different chemical properties.
N,N-Dimethylaniline: This compound also contains a dimethylamino group attached to an aromatic ring, but it lacks the pyrimidine ring structure.
4-Dimethylaminopyridine: Similar to this compound, this compound contains a dimethylamino group attached to a heterocyclic ring, but it has a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrimidine ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
107361-61-5 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-(dimethylamino)-4-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(16)11(14-12)9-6-4-3-5-7-9/h3-8,16H,1-2H3 |
InChI-Schlüssel |
RSTJFWKACZGQCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)



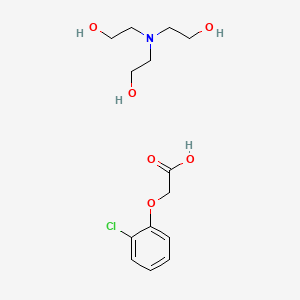
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
